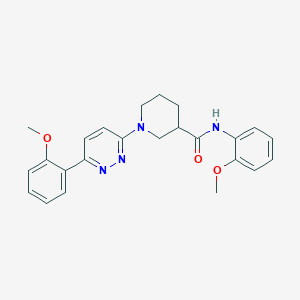
N-(2-methoxyphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-methoxyphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide" is a complex organic molecule that appears to be related to various research efforts in the synthesis and study of heterocyclic compounds. These compounds often exhibit a range of biological activities and are of interest in the development of pharmaceuticals.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported in several studies. For instance, the synthesis of 6-(N-benzyl-N-methylamino)-3-methoxy-2-phenyl(imidazo[1,2-b]pyridazines) involves the use of 6-(N-benzyl-N-methylamino)pyridazin-3-amine 2-oxide as a starting material . Another study describes the synthesis of a compound with both azabicyclo and amide groups, which was achieved through a series of reactions including ring closure, Suzuki reaction, hydrolysis, and amidation . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as FT-IR, NMR, and MS, as well as X-ray diffraction . Density functional theory (DFT) calculations have been used to predict and compare molecular structures, which is a common approach to understanding the conformation and electronic properties of organic molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the use of dimethylformamide/phosphoroxide chloride for the formation of formamidines and their esters . The reactions are tailored to introduce specific functional groups and to build the heterocyclic frameworks characteristic of these molecules. The antianaphylactic activity of some of these compounds suggests that they may undergo biological interactions and reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through experimental and theoretical methods. For example, the electrostatic potential and frontier molecular orbitals of a compound were investigated using DFT, which provides insight into its reactivity and interaction with other molecules . The thermal stability and degradation pathways of certain Ni(II) complexes with similar ligands have been studied using thermogravimetric analysis, indicating the formation of NiO/NiS as the end residue .
科学的研究の応用
1. Structural and Electronic Properties
- The structural and electronic properties of certain pyridazine derivatives, including N-(2-methoxyphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide, have been studied. The X-ray diffraction results suggest a limited inclination of the phenyl ring when ortho-substituted with respect to the middle heterocycle, indicating a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle. This delocalization influences the orientation of the piperidine-like group, an insight confirmed by ab initio molecular-orbital calculations (Georges et al., 1989).
2. Synthesis and Biological Activity
- Novel heterocyclic aryl monoazo organic compounds, including derivatives similar to N-(2-methoxyphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide, have been synthesized and shown to exhibit high efficiency in antioxidant activity, antitumor activity, and antimicrobial activity. These compounds were applied for dyeing polyester fabrics, and the colored polyester fibers could potentially be used as sterile and/or biologically active fabrics in various life applications (Khalifa et al., 2015).
3. Synthesis and Insecticidal Activity
- Pyridine derivatives, closely related to N-(2-methoxyphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide, have been synthesized and tested for insecticidal activity. The bioassay results indicated that these compounds possess moderate to strong aphidicidal activities, with some compounds showing significantly higher activity than conventional insecticides (Bakhite et al., 2014).
特性
IUPAC Name |
N-(2-methoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-30-21-11-5-3-9-18(21)19-13-14-23(27-26-19)28-15-7-8-17(16-28)24(29)25-20-10-4-6-12-22(20)31-2/h3-6,9-14,17H,7-8,15-16H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTQADZAJKNVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)
![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)
![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)
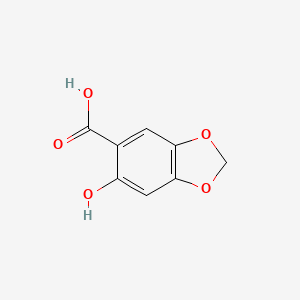
![N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide](/img/structure/B2501283.png)
![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)
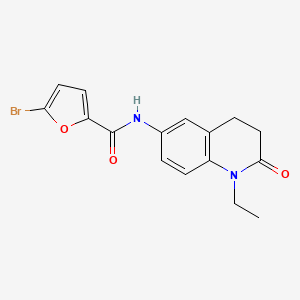
![3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501294.png)
![8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501295.png)
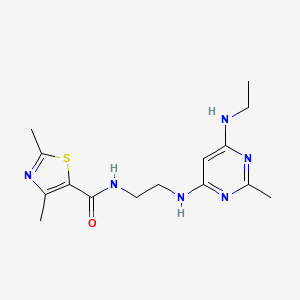
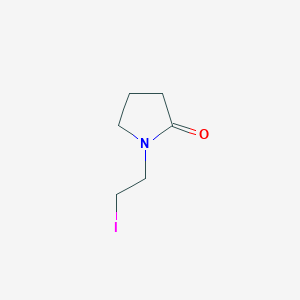
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2501300.png)
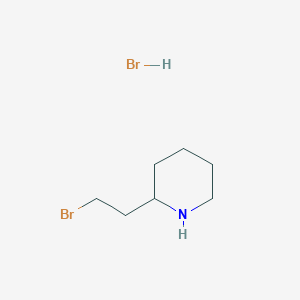
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2501302.png)